Product packaging for 1-Butyl-3-iodobicyclo[1.1.1]pentane(Cat. No.:)

1-Butyl-3-iodobicyclo[1.1.1]pentane

Cat. No.: B13489537
M. Wt: 250.12 g/mol
InChI Key: TZEOZQJSSQRENN-UHFFFAOYSA-N
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Description

Historical Evolution of Bicyclo[1.1.1]pentane (BCP) Chemistry

The journey of BCP from a chemical curiosity to a cornerstone of modern molecular design is marked by key synthetic breakthroughs that unlocked its potential.

The parent hydrocarbon, bicyclo[1.1.1]pentane, was first synthesized and characterized in 1964 by Kenneth Wiberg and his colleagues. vulcanchem.comlboro.ac.ukacs.org At the time, the synthesis of such a highly strained small ring compound represented a significant synthetic achievement and was primarily of interest to physical organic chemists studying the effects of molecular strain. acs.org The initial synthesis was a multi-step sequence and was not practical for producing significant quantities, limiting its exploration to fundamental studies of its properties. acs.org These early investigations confirmed the molecule's unusual caged structure, which consists of three fused four-membered rings. nih.govbldpharm.com

The next major conceptual leap was the synthesis of [1.1.1]propellane, a related, even more strained hydrocarbon, by Wiberg and Walker in 1982. nih.gov This molecule, with its inverted geometry at the bridgehead carbons, was quickly identified as a key precursor to the BCP framework. The central bond in [1.1.1]propellane is highly reactive, providing a direct entry into 1,3-disubstituted BCP derivatives.

The discovery of [1.1.1]propellane was a turning point, paving the way for more practical and versatile methods for synthesizing functionalized BCPs. Early foundational methods relied on the addition of radicals or anionic species to [1.1.1]propellane. researchgate.net For instance, the reaction of [1.1.1]propellane with alkyl iodides can be initiated to form 1,3-disubstituted BCPs. lboro.ac.uk

A significant advancement was the development of atom-transfer radical addition (ATRA) reactions. lboro.ac.uk Methodologies using initiators like triethylborane (B153662) allow for the efficient ring-opening of propellane with a wide range of organic halides at ambient temperatures. lboro.ac.uk More recently, photoredox catalysis has provided mild and highly efficient pathways to a diverse array of BCPs. vulcanchem.com

Another key strategy involves the use of stable, crystalline precursors like 1,3-diiodobicyclo[1.1.1]pentane (DIBCP). This compound can be synthesized from [1.1.1]propellane and serves as a versatile, bench-stable starting material. nih.gov Functionalization can be achieved through nucleophilic substitution reactions, providing access to a variety of BCP derivatives, including those with butyl and iodo groups at the bridgehead positions. researchgate.net These foundational methodologies have transformed BCPs from synthetically challenging curiosities into readily accessible building blocks for a broad range of applications. acs.orgsci-hub.se

Unique Structural Attributes of the Bicyclo[1.1.1]pentane Framework

The utility of the BCP scaffold is a direct result of its unique and well-defined three-dimensional structure, which is governed by high ring strain and exceptional rigidity.

The BCP framework is a highly strained molecule, with a calculated strain energy of approximately 65–68 kcal/mol. vulcanchem.com This is significantly higher than that of its open-chain analogue, pentane. lboro.ac.uk This strain arises from the severe distortion of bond angles within the three fused cyclobutane (B1203170) rings. Despite this high strain, the BCP core is remarkably thermally stable. acs.org The strain energy is not a liability but rather a key driver of its reactivity. Synthetic strategies, particularly those starting from the even more strained [1.1.1]propellane, harness this strain release as a powerful thermodynamic driving force for bond formation. For example, the ring-opening of [1.1.1]propellane is a highly exothermic process that facilitates the addition of a wide range of functionalities to the bridgehead positions. lboro.ac.uk This inherent reactivity, driven by strain release, is a cornerstone of modern BCP synthesis.

One of the most defining features of the 1,3-disubstituted BCP scaffold is its exceptional rigidity and linear geometry. The two bridgehead carbons (C1 and C3) and their substituents are held in a fixed, linear arrangement, creating a "molecular rod". vulcanchem.com The distance between the substituents is shorter than in a para-substituted benzene (B151609) ring but the 180° exit vector is perfectly replicated. vulcanchem.comlboro.ac.uk This rigid, rod-like character makes BCP an excellent non-conjugated linker for positioning functional groups in a precise and predictable spatial orientation. This attribute is highly valued in medicinal chemistry for probing protein binding pockets and in materials science for the construction of well-ordered molecular assemblies and polymers. vulcanchem.com

The topochemistry of the BCP scaffold refers to the spatial arrangement of its atoms and the resulting influence on its interactions. The rigid, three-dimensional cage structure places substituents at the bridgehead positions in a unique and defined region of chemical space. This can lead to improved pharmacological profiles by avoiding undesirable interactions that planar aromatic rings might have. sci-hub.se

From a topolectronic perspective, the BCP core exhibits unusual electronic properties. The orbitals at the bridgehead carbons have significant p-character, which influences the reactivity of the attached substituents. For example, the bridgehead amine of a BCP derivative shows exceptional nucleophilicity, a property attributed to a combination of low steric hindrance and the electronic nature of the cage. Furthermore, despite being a saturated hydrocarbon, the BCP framework has been shown to facilitate long-range electronic coupling between substituents. These topochemical and topoelectronic properties are critical to its function as a bioisostere and a component in advanced materials. sci-hub.se

Interactive Data Table: Properties of Bicyclo[1.1.1]pentane

PropertyValueSource(s)
Chemical Formula C₅H₈ nih.govbldpharm.com
Molar Mass 68.12 g/mol bldpharm.com
Strain Energy ~65-68 kcal/mol vulcanchem.com
C1-C3 Substituent Vector 180° vulcanchem.comlboro.ac.uk
Nature Rigid, non-conjugated scaffold

Strategic Significance of Functionalized BCP Derivatives in Molecular Design

The strategic importance of functionalized BCP derivatives, such as 1-Butyl-3-iodobicyclo[1.1.1]pentane, lies in their capacity to serve as versatile intermediates for creating more complex molecules. The presence of functional groups, like the iodide in this compound, is crucial as it provides a handle for further chemical transformations. nih.govacs.org These functionalized BCPs can undergo a variety of reactions, including cross-coupling and nucleophilic substitutions, enabling the attachment of diverse substituents. nih.govacs.orgsci-hub.se This modularity allows for the systematic modification of molecular properties, which is a cornerstone of modern drug design and materials science. nih.gov

The synthesis of such functionalized derivatives has evolved significantly. Early methods often had limitations, but recent advances, including radical additions to [1.1.1]propellane, have made a wide array of substituted BCPs more accessible. nih.govthieme-connect.de For instance, this compound can be synthesized by the irradiation of a solution of [1.1.1]propellane and 1-iodobutane (B1219991). google.com Another key precursor, 1,3-diiodobicyclo[1.1.1]pentane (DIBCP), is a stable, crystalline solid that can be used as a feedstock for synthesizing various BCP derivatives through nucleophilic substitution reactions. acs.orgnih.gov

Table 1. Physicochemical Properties of Bicyclo[1.1.1]pentane (BCP) Core
PropertyDescriptionSignificance in Molecular Design
StructureRigid, three-dimensional cage-like hydrocarbon. tcd.iebldpharm.comProvides precise spatial positioning of substituents, moving away from "flatland" of aromatic compounds. tcd.ieacs.org
BioisosterismActs as a surrogate for para-substituted phenyl rings, t-butyl groups, and alkynes. nih.govthieme-connect.compharmablock.comnih.govAllows for the modification of pharmacological profiles while maintaining or improving biological activity. researchgate.net
SolubilityGenerally improves aqueous solubility compared to aromatic analogs. pharmablock.comresearchgate.netEnhances drug-like properties, potentially leading to better oral absorption. researchgate.net
Metabolic StabilityIncreased stability due to the sp³-hybridized carbon framework, which is less prone to metabolic oxidation. pharmablock.comresearchgate.netvulcanchem.comReduces potential for toxicity from metabolites and can lead to a longer half-life in the body. tcd.ieacs.org

One of the most significant applications of the BCP scaffold is its role as a non-classical bioisostere. nih.govthieme-connect.comnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The BCP core is particularly effective as a bioisostere for several common chemical motifs:

para-Substituted Phenyl Rings: The rigid, linear arrangement of the 1,3-disubstituted BCP scaffold mimics the geometry of a para-substituted benzene ring. nih.govpharmablock.com This substitution can lead to significant improvements in physicochemical properties. For example, replacing a fluorophenyl ring with a BCP moiety in a γ-secretase inhibitor resulted in a compound with similar potency but markedly improved aqueous solubility and passive permeability. researchgate.netacs.org This modification translated to about a four-fold increase in oral absorption in animal models. researchgate.netacs.org The BCP isostere achieves this by increasing the fraction of sp³-hybridized carbons (Fsp³), which disrupts planarity and reduces the potential for undesirable π-π stacking interactions, thereby improving solubility and metabolic stability. pharmablock.comresearchgate.net

tert-Butyl Groups: The compact, three-dimensional nature of the BCP cage also allows it to serve as a mimic for the sterically bulky tert-butyl group. nih.govpharmablock.comnih.gov

Alkynes: The linear geometry of 1,3-disubstituted BCPs makes them suitable replacements for internal alkynes, offering a more stable and saturated linker. nih.govnih.gov

The use of BCPs as bioisosteres has been shown to enhance key drug-like properties. For instance, in the case of indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors, replacing a phenyl group with a BCP core improved metabolic stability significantly. vulcanchem.com The BCP-containing analogue showed a much longer half-life in human hepatocytes compared to its benzene counterpart. vulcanchem.com

Table 2. Comparative Pharmacokinetic Data of a γ-Secretase Inhibitor and its BCP Analogue researchgate.netacs.org
ParameterFluorophenyl Compound (1)BCP Analogue (3)Improvement Factor
γ-Secretase Inhibition (IC₅₀)EquipotentEquipotentN/A
Aqueous SolubilityLowerSignificantly Improved-
Passive PermeabilityLowerSignificantly Improved-
Oral Absorption (Cₘₐₓ)Baseline~4-fold Increase~4x
Oral Absorption (AUC)Baseline~4-fold Increase~4x

The introduction of BCP scaffolds into molecules allows chemists to explore novel regions of chemical space. thieme-connect.comnih.govresearchgate.net Traditional drug discovery has been heavily reliant on aromatic structures, leading to a "flatland" of molecular shapes. acs.org The rigid, three-dimensional geometry of BCPs provides a means to "escape from flatland," introducing structural diversity that can lead to improved biological activity and selectivity. acs.orgresearchgate.netnih.gov

By providing new vectors for substituent placement, BCPs enable the design of molecules with unique three-dimensional conformations. tcd.ieresearchgate.net This is particularly true for bridge-functionalized BCPs (substituted at the C2 position), which are considered potential bioisosteres for ortho- and meta-substituted arenes, an area that has been synthetically challenging but holds great promise for drug discovery. nih.govnih.govprinceton.edu The ability to access this previously underexplored chemical space is critical for developing new intellectual property and for finding drug candidates with novel mechanisms of action or improved therapeutic profiles. nih.govresearchgate.net The development of synthetic methods to access these unique scaffolds is thus a key area of research, enabling the rapid generation of libraries of diverse, three-dimensional molecules for biological screening. nsf.govprinceton.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15I B13489537 1-Butyl-3-iodobicyclo[1.1.1]pentane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15I

Molecular Weight

250.12 g/mol

IUPAC Name

1-butyl-3-iodobicyclo[1.1.1]pentane

InChI

InChI=1S/C9H15I/c1-2-3-4-8-5-9(10,6-8)7-8/h2-7H2,1H3

InChI Key

TZEOZQJSSQRENN-UHFFFAOYSA-N

Canonical SMILES

CCCCC12CC(C1)(C2)I

Origin of Product

United States

Synthetic Methodologies for Bicyclo 1.1.1 Pentane Derivatives with Bridgehead Functionality

Strategies Employing [1.1.1]Propellane as a Key Precursor

The primary and most versatile precursor for the synthesis of bicyclo[1.1.1]pentane derivatives is [1.1.1]propellane. nih.govccspublishing.org.cnnih.gov This highly strained molecule readily undergoes reactions that open its central bond, providing a direct route to 1,3-disubstituted BCPs. ccspublishing.org.cn The reactivity of [1.1.1]propellane can be harnessed through various pathways, including radical, anionic, and transition metal-catalyzed additions. ccspublishing.org.cnnih.gov

Strain-Release Additions

The high degree of strain in [1.1.1]propellane is the driving force for its diverse reactivity. The release of this strain energy facilitates the addition of a wide range of reagents across the central C1-C3 bond.

Radical additions to [1.1.1]propellane represent a powerful and widely used strategy for the synthesis of functionalized BCPs. nih.govccspublishing.org.cnescholarship.org These reactions typically proceed via the formation of a bridgehead BCP radical intermediate, which can then be trapped by a suitable reagent. nih.govccspublishing.org.cn

A general and scalable method for the synthesis of 1-alkyl-3-iodobicyclo[1.1.1]pentanes involves the light-enabled reaction between alkyl iodides and [1.1.1]propellane. enamine.net This process, which can be performed in a flow reactor, does not require any catalysts or initiators. enamine.net The reaction of butyl iodide with [1.1.1]propellane under these conditions would directly yield 1-butyl-3-iodobicyclo[1.1.1]pentane.

The mechanism is thought to involve the homolytic cleavage of the alkyl iodide to generate an alkyl radical, which then adds to the central bond of [1.1.1]propellane. The resulting bicyclo[1.1.1]pentyl radical then abstracts an iodine atom from another molecule of the alkyl iodide to afford the product and propagate the radical chain.

Another approach involves the triethylborane-mediated atom-transfer radical addition (ATRA) of alkyl iodides to [1.1.1]propellane. This method is efficient at ambient temperature and tolerates a variety of functional groups. vulcanchem.comrsc.org

Radical Addition Method Reagents Conditions Key Features
Photochemical AdditionAlkyl iodide, [1.1.1]propellaneLight (e.g., 365 nm), flow reactorCatalyst-free, scalable
Triethylborane-mediated ATRAAlkyl iodide, [1.1.1]propellane, Triethylborane (B153662)Ambient temperatureTolerates various functional groups

This table provides a summary of radical addition methods for the synthesis of 1-alkyl-3-iodobicyclo[1.1.1]pentanes.

Anionic additions to [1.1.1]propellane provide a route to BCPs bearing alkyl, aryl, and amino substituents. nih.gov The reaction of an organolithium reagent, such as n-butyllithium, with [1.1.1]propellane generates a bicyclo[1.1.1]pentyl anion. wikipedia.orgacs.org This anion can then be trapped with an electrophile. For the synthesis of this compound, the in situ generated 1-butylbicyclo[1.1.1]pentyl anion would be quenched with an iodine source, such as molecular iodine. orgsyn.org

Transition metal catalysis offers another powerful avenue for the functionalization of [1.1.1]propellane. ccspublishing.org.cnrsc.org Iron-catalyzed multicomponent cross-coupling reactions have been developed for the synthesis of 1,3-dicarbofunctionalized BCPs. nih.govchemrxiv.org In a relevant example, an iron-catalyzed reaction of [1.1.1]propellane, an alkyl iodide (like tert-butyl iodide), and an aryl Grignard reagent was developed. nih.govchemrxiv.org While this specific example leads to a different substitution pattern, it highlights the potential of iron catalysis in activating [1.1.1]propellane. A variation of this methodology could potentially be adapted for the synthesis of this compound.

Iron-catalyzed Kumada cross-coupling reactions of BCP iodides with Grignard reagents have also been reported, demonstrating the utility of iron catalysts in forming C-C bonds with BCP cores. acs.org

Development of Scalable Synthetic Routes to [1.1.1]Propellane

The accessibility of BCP derivatives is intrinsically linked to the availability of [1.1.1]propellane. Significant efforts have been dedicated to developing scalable and safe synthetic routes to this key precursor. acs.orgresearchgate.net A widely used method involves the reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (B1268128) with methyllithium. orgsyn.org Improvements to this procedure have made it more amenable to larger scale synthesis. orgsyn.org The resulting [1.1.1]propellane is typically generated and used in solution due to its volatility and tendency to polymerize. orgsyn.orgrsc.org

Alternative Synthetic Routes to the BCP Core

While the ring-opening of [1.1.1]propellane is a dominant strategy for synthesizing bicyclo[1.1.1]pentanes (BCPs), its challenging handling and synthesis have spurred the development of alternative routes to the BCP core. nih.govacs.org These methods often provide access to different substitution patterns and can be more amenable to large-scale production.

Carbene Insertion into Bicyclo[1.1.0]butanes

A significant alternative to propellane-based syntheses involves the insertion of carbenes into the central C1-C3 bond of bicyclo[1.1.0]butanes (BCBs). nih.govnih.gov This approach leverages the high strain energy of BCBs (approximately 66 kcal/mol) to drive the formation of the BCP scaffold. nih.gov

The addition of dihalocarbenes, such as dichlorocarbene (B158193) (:CCl₂) or dibromocarbene (:CBr₂), to BCBs is a well-established method. acs.orgchemrxiv.org This reaction provides direct access to 2,2-dihalobicyclo[1.1.1]pentanes, which are valuable intermediates. chemrxiv.org For instance, the addition of dichlorocarbene can be followed by a radical-based dehalogenation to yield the parent methylene-bridged BCP. nih.gov This strategy avoids the use of the operationally challenging [1.1.1]propellane, offering benefits in terms of handling and scalability. chemrxiv.org

More recent advancements include catalytic metal carbene insertions. One such method utilizes triftosylhydrazones as stable and safe carbene precursors, reacting them with substituted BCB esters under metal catalysis to form valuable 1,2,3-trisubstituted BCPs. chemrxiv.org This catalytic approach circumvents the need for [1.1.1]propellane and provides a pathway to complex, polysubstituted BCPs. chemrxiv.org These methods highlight the utility of BCBs as versatile precursors for constructing the BCP core, particularly for bridge-substituted derivatives. nih.govrsc.org

Table 1: Comparison of Carbene Precursors for BCP Synthesis from BCBs

Carbene Precursor Typical Product Key Advantages Reference
Chloroform (B151607) (for :CCl₂) 2,2-Dichlorobicyclo[1.1.1]pentane Inexpensive, well-established nih.govacs.org
Bromoform (for :CBr₂) 2,2-Dibromobicyclo[1.1.1]pentane Scalable, avoids propellane chemrxiv.org

Photochemical Transformations

Photochemistry offers powerful and often high-throughput methods for constructing the BCP core. acs.orgresearchgate.net A prominent example is the photochemical addition of [1.1.1]propellane to diacetyl, which can be performed in a flow system. acs.orgnih.gov This process, irradiated with 365 nm light, allows for the kilogram-scale production of 1,3-diacetylbicyclo[1.1.1]pentane within a single day. nih.govnih.gov This diketone is a crucial precursor, as a subsequent haloform reaction yields bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a versatile building block for a wide array of medicinally relevant BCP derivatives. acs.orgresearchgate.net

Furthermore, photoredox catalysis has emerged as a transformative tool for functionalizing the C-C sigma bonds of propellane. researchgate.netacs.org This strategy enables the atom-transfer radical addition (ATRA) of organic halides to [1.1.1]propellane. acs.org Using an iridium-based photocatalyst, a broad range of alkyl, aryl, and heteroaryl halides can be coupled with propellane to generate highly functionalized BCPs with excellent functional group tolerance. acs.org This method is particularly useful for the late-stage functionalization of complex molecules and provides access to BCPs that were previously difficult to synthesize. acs.orgacs.org

Introduction of Halogen Substituents at Bridgehead Positions

Halogenated BCPs, particularly iodides, are highly valuable intermediates due to their ability to participate in a wide range of cross-coupling and functionalization reactions. acs.orgnih.gov The introduction of halogens at the C1 and C3 bridgehead positions can be achieved through several distinct synthetic strategies.

Direct Halogenation Methods

Direct halogenation of the BCP core or its precursors provides a straightforward route to halogenated derivatives. A classic approach involves the reaction of [1.1.1]propellane with molecular iodine (I₂), which directly yields 1,3-diiodobicyclo[1.1.1]pentane. liverpool.ac.uk This diiodide is a stable, crystalline solid and serves as a key feedstock for synthesizing various disubstituted BCPs through nucleophilic substitution. acs.org

Direct chlorination of the BCP skeleton has also been explored. Photochemical chlorination using reagents like tert-butyl hypochlorite (B82951) (tBuOCl) or elemental chlorine (Cl₂) can functionalize the BCP core. nih.gov However, these reactions often produce a mixture of products, with a notable selectivity for the bridgehead positions over the bridge positions. For example, chlorination with tBuOCl shows a 22.5:1 selectivity for bridgehead substitution. nih.gov While effective, managing the selectivity of such radical halogenations can be challenging, as multiple substitution products can form. nsf.gov

More modern approaches utilize photoredox catalysis for atom-transfer radical addition (ATRA) reactions. acs.org These methods can install a halide handle during the initial formation of the BCP core from [1.1.1]propellane, offering a mild and highly functional group-tolerant route to carbon- and halogen-substituted BCPs. acs.orgnih.gov

Halogen Exchange Reactions

Metal-halogen exchange is a powerful technique for converting a BCP-halide into a BCP-organometallic reagent, which can then be trapped with various electrophiles. The identity of the halogen is crucial for the success of this reaction. researchgate.net

Studies have shown that 1-iodobicyclo[1.1.1]pentane undergoes a clean and efficient metal-halogen exchange with t-butyllithium to form 1-lithiobicyclo[1.1.1]pentane. researchgate.net In stark contrast, the corresponding 1-chlorobicyclo[1.1.1]pentane is inert under the same conditions, highlighting the superior reactivity of the C-I bond in this transformation. researchgate.net This makes iodo-BCPs particularly valuable precursors for generating BCP anions.

This strategy has been extended to more complex systems. For example, lithium-halogen exchange on a 2-bromo-BCP derivative using t-butyllithium generates a bridge-lithiated BCP. This organometallic intermediate can then react with a wide array of electrophiles, enabling the synthesis of diverse 1,2,3-trifunctionalised BCPs and providing rapid access to novel chemical space. researchgate.netnih.gov

Table 2: Reactivity of Bridgehead Halides in Metal-Halogen Exchange

BCP-Halide Reagent Outcome Reference
1-Iodobicyclo[1.1.1]pentane t-BuLi Clean exchange to 1-lithio-BCP researchgate.net
1-Chlorobicyclo[1.1.1]pentane t-BuLi No reaction researchgate.net

Formation of Iodinated BCPs from Carboxylic Acid Precursors

The conversion of readily available carboxylic acids into iodides is a valuable transformation that provides an alternative entry point to halogenated BCPs. This can be achieved via decarbonylative iodination reactions, which are analogous to the classic Hunsdiecker reaction.

Bridgehead carboxylic acids on the BCP scaffold can be converted into their corresponding halides. researchgate.net While Barton halodecarboxylation is a known method for converting acids to chlorides, similar principles can be applied for iodination. researchgate.netnih.gov A modern and broadly applicable method involves the palladium-catalyzed decarbonylative iodination of aryl and vinyl carboxylic acids, which can be adapted for BCP systems. nih.gov In this process, the carboxylic acid is activated in situ (e.g., as an acid chloride), and a palladium/Xantphos catalyst facilitates the coupling with an iodide source like 1-iodobutane (B1219991). This reaction releases carbon monoxide and forms the desired aryl iodide. nih.gov The methodology is notable for its wide substrate scope, including its tolerance for electron-poor substrates that are often incompatible with traditional electrophilic iodination methods. nih.gov This approach allows for the transformation of BCP-carboxylic acids, themselves derived from versatile precursors like 1,3-diacetylbicyclo[1.1.1]pentane, into the synthetically crucial BCP-iodides. acs.orgnih.gov

Synthesis of 1 Butyl 3 Iodobicyclo 1.1.1 Pentane

Retrosynthetic Analysis of 1-Butyl-3-iodobicyclo[1.1.1]pentane

A retrosynthetic analysis of this compound reveals several potential pathways to this target molecule. The core of the synthesis lies in the formation of the BCP cage and the subsequent or concurrent introduction of the butyl and iodo functionalities at the bridgehead positions (C1 and C3).

A primary disconnection can be made at the C1-butyl and C3-iodo bonds, suggesting a precursor like [1.1.1]propellane, a highly strained and reactive molecule. nih.govnih.gov This approach would involve the addition of both a butyl radical and an iodine source across the central bond of propellane.

Alternatively, one could envision a stepwise functionalization. This could involve first synthesizing a BCP core with a suitable leaving group at one bridgehead and then introducing the butyl and iodo groups sequentially. For instance, starting with 1,3-diiodobicyclo[1.1.1]pentane (DIBCP), a stable crystalline solid, one could perform a nucleophilic substitution or a cross-coupling reaction to introduce the butyl group. lboro.ac.ukacs.orgnih.gov Conversely, starting with a butyl-substituted BCP, an iodination reaction could be employed to install the iodine atom.

Another retrosynthetic approach involves the functional group interconversion on a pre-existing BCP scaffold. For example, a BCP derivative with a different functional group at the C1 or C3 position could be converted to the desired butyl or iodo group, respectively.

Specific Synthetic Approaches to 1-Alkyl-3-iodobicyclo[1.1.1]pentane Scaffolds

Several synthetic methodologies have been developed to access 1-alkyl-3-iodobicyclo[1.1.1]pentane scaffolds, including the target compound, this compound. These methods can be broadly categorized into radical reactions, nucleophilic additions, and functional group interconversions.

Radical Reactions for Introduction of Butyl and Iodo Groups

Radical reactions are a powerful tool for the synthesis of 1-alkyl-3-iodobicyclo[1.1.1]pentanes, primarily through the ring-opening of [1.1.1]propellane. nih.govnih.gov A common strategy involves the generation of an alkyl radical from an alkyl iodide, which then adds to [1.1.1]propellane. The resulting BCP radical can then be trapped by an iodine atom source.

A notable development is the light-enabled, catalyst-free reaction between alkyl iodides and [1.1.1]propellane. nih.gov This method, often performed in a flow system, provides a scalable and clean route to various 1-alkyl-3-iodobicyclo[1.1.1]pentanes. nih.gov For the synthesis of this compound, butyl iodide would be reacted with [1.1.1]propellane under photochemical conditions. vulcanchem.com

Atom Transfer Radical Addition (ATRA) reactions, often mediated by triethylborane (B153662), represent another effective radical-based approach. vulcanchem.comrsc.org In this method, a radical initiator generates a butyl radical from a suitable precursor, which then adds to [1.1.1]propellane. The resulting BCP radical subsequently abstracts an iodine atom to yield the final product.

A twofold radical functionalization strategy has also been reported for the synthesis of 1,3-disubstituted BCPs. nih.govresearchgate.net This involves the addition of a nitrogen-centered radical to [1.1.1]propellane to form an iodo-BCP intermediate, which can then undergo further functionalization. nih.govresearchgate.net

Nucleophilic Addition of Butyl Reagents to Iodinated Precursors

The use of 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) as a starting material offers an alternative to the highly reactive [1.1.1]propellane. lboro.ac.ukacs.orgnih.gov DIBCP is a stable, crystalline solid that can undergo nucleophilic substitution reactions. acs.orgnih.gov To synthesize this compound via this route, a butyl nucleophile, such as an organolithium or Grignard reagent, would be reacted with DIBCP. Computational analysis suggests a mechanism involving the formation of a cation complex that is stabilized by a second nucleophile. acs.org

Functional Group Interconversion on Existing Butyl-BCPs or Iodo-BCPs

Functional group interconversion provides a versatile method for accessing this compound from other BCP derivatives. For instance, a pre-synthesized 1-butyl-BCP bearing a different functional group at the 3-position, such as a carboxylic acid or an amine, could be converted to the iodide. Similarly, a 1-iodo-BCP could be functionalized with a butyl group through various cross-coupling reactions. researchgate.net For example, BCP ketones can be converted to other functional groups like carboxylates and amides through standard organic transformations. rsc.orgnih.gov

Reaction Condition Optimization and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants and any catalysts or initiators.

In radical reactions involving [1.1.1]propellane, the concentration of the propellane solution and the nature of the radical initiator are critical. For instance, in triethylborane-initiated reactions, controlling the amount of the initiator can minimize side reactions. nih.gov In photochemical methods, the wavelength and intensity of the light source, as well as the residence time in a flow reactor, are important variables to optimize. nih.gov

For nucleophilic substitution reactions with DIBCP, the choice of solvent and the nature of the butyl nucleophile are key. The use of a non-polar solvent can be beneficial, and the reactivity of the organometallic reagent must be carefully considered to avoid unwanted side reactions.

The table below summarizes some optimized conditions for related BCP syntheses, which can inform the optimization for this compound.

Reaction TypePrecursorsCatalyst/InitiatorSolventTemperatureYield (%)
Photochemical Radical AdditionAlkyl Iodide, [1.1.1]propellaneLight (365 nm)Diethyl etherRoom Temp.69-92
ATRAIodocyclobutane, TCPTriethylboraneDiethyl etherRoom Temp.-
Nucleophilic Substitution1,3-diiodobicyclo[1.1.1]pentane, Pyridines-Methanol-Good to Excellent
Radical Carboamination[1.1.1]propellane, Di-tert-butyl azodicarboxylateFe(Pc), TBHP, Cs2CO3--38-72

Mechanistic Investigations in this compound Synthesis

Mechanistic studies, often supported by computational analysis, provide valuable insights into the formation of this compound and help in optimizing reaction conditions.

In radical-based syntheses, the mechanism involves the initial generation of a butyl radical, which then adds to the central bond of [1.1.1]propellane. nih.govnih.gov This addition is highly facile due to the significant strain release of the propellane cage. The resulting BCP-bridgehead radical is then trapped by an iodine atom from a suitable source, propagating the radical chain in some cases. Radical trapping experiments have confirmed the involvement of these radical intermediates. rsc.orgkeaipublishing.com

For nucleophilic substitution on DIBCP, computational studies have proposed a mechanism involving the formation of a pyridine-iodine-BCP cation complex. acs.org This complex is then attacked by a second pyridine (B92270) nucleophile, leading to the final product. This suggests that the reaction may be facilitated by an excess of the nucleophile. acs.org

Mechanistic investigations into the multicomponent radical carboamination of [1.1.1]propellane have revealed that the reaction proceeds through a BCP-radical intermediate which is then trapped by di-tert-butyl azodicarboxylate to form a more stable radical intermediate. nih.govfrontiersin.org

Understanding these mechanistic details is crucial for the rational design of more efficient and selective syntheses of this compound and other valuable BCP derivatives.

Reactivity and Advanced Functionalization of 1 Butyl 3 Iodobicyclo 1.1.1 Pentane

Transformations Involving the Bridgehead Iodine Atom

The iodine atom at the bridgehead position of 1-butyl-3-iodobicyclo[1.1.1]pentane is the primary site of reactivity, enabling a variety of transformations to form new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions

Transition metal-catalyzed and radical cross-coupling reactions are powerful tools for the derivatization of this compound.

The C(sp³)–I bond of this compound readily participates in various transition metal-catalyzed cross-coupling reactions. These methods provide efficient pathways to connect the BCP core to aryl, heteroaryl, and alkynyl groups.

Kumada Coupling: Iron-catalyzed Kumada cross-coupling of BCP iodides with aryl and heteroaryl Grignard reagents has been developed as a rapid and efficient method. acs.org Using a simple Fe(acac)₃/TMEDA catalyst system, the reaction proceeds to completion, often within an hour at room temperature. acs.org This approach is particularly valuable for creating BCP-aryl linkages.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C(sp³)–C(sp) bond, linking the BCP scaffold to terminal alkynes. This reaction is a key step in the synthesis of BCP-derived building blocks for "click" chemistry and the construction of molecular rods. chemrxiv.orgresearchgate.netnih.gov The reaction of 1-azido-3-iodobicyclo[1.1.1]pentane, a closely related derivative, with terminal alkynes under Sonogashira conditions highlights the utility of this transformation. chemrxiv.orgnih.govchemrxiv.org

Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions

Coupling ReactionCatalyst SystemCoupling PartnerProduct TypeReference
KumadaFe(acac)₃/TMEDAAryl/Heteroaryl GrignardBCP-Aryl/Heteroaryl acs.org
SonogashiraPd/Cu catalystsTerminal AlkyneBCP-Alkyne chemrxiv.orgresearchgate.netnih.gov

Radical cross-coupling reactions have emerged as a powerful strategy for the functionalization of BCPs, including this compound. nih.gov These reactions often proceed under mild conditions and exhibit broad functional group tolerance. nih.govprinceton.edursc.org Methodologies involving the generation of a BCP radical from a suitable precursor, which then couples with a partner, have been extensively explored. nih.govprinceton.edu For instance, nickel-catalyzed cross-coupling of BCP redox-active esters with (hetero)aryl bromides can be achieved through the activation of a photoactive electron donor-acceptor complex. nih.gov This avoids the need for pre-formed organometallic reagents. nih.gov

Nucleophilic Substitution Reactions

The iodine atom in 1-substituted 3-iodobicyclo[1.1.1]pentanes can undergo nucleophilic substitution, although the reactivity is highly dependent on the nature of the substituent at the 1-position and the nucleophile. sci-hub.seresearchgate.net While direct SN2-type displacement at the bridgehead carbon is sterically hindered, reactions can proceed through alternative mechanisms. Studies on 1,3-diiodobicyclo[1.1.1]pentane, a related compound, show that it is reactive towards nitrogen bases and sodium methoxide, affording normal substitution products. sci-hub.seresearchgate.net However, with organolithium and Grignard reagents, it tends to form [1.1.1]propellane. sci-hub.seresearchgate.net The synthesis of various bicyclo[1.1.1]pentylpyridinium, quinolinium, isoquinolinium, and pyrazolium (B1228807) salts has been achieved through the nucleophilic substitution of 1,3-diiodobicyclo[1.1.1]pentane with the corresponding nitrogen heterocycles. acs.orgnih.gov

Participation in Cycloaddition Chemistry ("Click" Reactions)

The BCP core can be incorporated into molecules using cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. While this compound itself is not a direct participant in the click reaction, it serves as a precursor to compounds that are. For example, the iodo group can be converted to an azide (B81097), yielding 1-azido-3-butylbicyclo[1.1.1]pentane. This azide can then readily react with terminal alkynes to form 1,4-disubstituted triazoles, effectively linking the BCP moiety to other molecular fragments. chemrxiv.orgnih.govchemrxiv.org The reactivity of 1-azido-3-iodobicyclo[1.1.1]pentane in such reactions has been investigated, leading to the synthesis of various BCP-triazole building blocks. chemrxiv.orgnih.govchemrxiv.org

Functionalization at Non-Bridgehead Positions

While functionalization at the bridgehead positions of the BCP core is well-established, derivatization at the non-bridgehead (bridge) C-H bonds has been a more significant challenge. nih.govnsf.gov Recent advances have begun to address this limitation, providing pathways to more complex and diverse BCP structures.

Rhodium-catalyzed enantioselective C-H functionalization using donor/acceptor carbenes has been shown to be an effective method for introducing substituents at the tertiary C-H bonds of 1-substituted BCPs. nsf.gov This approach allows for the creation of 1,3-disubstituted BCPs with a proximal stereocenter. nsf.gov Furthermore, radical-based methods have also shown promise. For instance, radical multicomponent carboamination of [1.1.1]propellane can lead to multi-functionalized BCP derivatives. researchgate.net While not a direct functionalization of this compound, these methods highlight the growing potential for accessing non-bridgehead substituted BCPs, which could be applied to derivatives of the title compound.

C-H Functionalization Strategies on BCPs

Direct functionalization of the C-H bonds of the BCP skeleton presents a significant challenge due to the high bond dissociation energies of the methylene (B1212753) C-H bonds. nih.gov Despite these challenges, several strategies have been developed to achieve this transformation, offering a more direct route to substituted BCPs compared to multi-step syntheses.

One prominent strategy involves radical C-H abstraction. nih.gov This approach utilizes a strong hydrogen atom abstractor to generate a radical at the bridge position of the BCP core, which can then be trapped by a suitable reagent. This method provides a pathway to 2-substituted BCPs, which are valuable as they can act as bioisosteres for ortho- or meta-substituted arene rings. nih.govspringernature.com

Another powerful method is the use of dirhodium catalysts for carbene insertion into C-H bonds. springernature.comibm.com These catalysts can selectively functionalize the tertiary C-H bond at the bridgehead position of the BCP core, demonstrating high regioselectivity and avoiding fragmentation of the strained ring system. springernature.comibm.com This selective functionalization opens up possibilities for creating diverse BCP derivatives. ibm.com

Table 1: Comparison of C-H Functionalization Strategies for BCPs

StrategyDescriptionKey FeaturesRelevant Citations
Radical C-H Abstraction Generation of a bridge radical via a strong hydrogen atom abstractor, followed by trapping.Provides access to 2-substituted BCPs. nih.govspringernature.com
Dirhodium-Catalyzed Carbene Insertion Selective insertion of a carbene into the tertiary C-H bond at the bridgehead.High regioselectivity for the bridgehead position; avoids ring fragmentation. springernature.comibm.com

The development of enantioselective C-H functionalization methods for BCPs is crucial for accessing chiral, non-racemic BCP derivatives, which are of significant interest in medicinal chemistry. researchgate.netchemrxiv.org Chiral dirhodium complexes have been successfully employed as catalysts for the enantioselective intermolecular C-H insertion of donor/acceptor diazo compounds into the tertiary C-H bond of BCPs. researchgate.netnih.gov This approach allows for the creation of new C-C bonds at the bridgehead position with high levels of enantioselectivity, producing chiral substituted BCPs while maintaining the integrity of the carbocyclic framework. researchgate.netnih.gov

For instance, the use of a chiral dirhodium tetracarboxylate catalyst, Rh₂(S-TCPTAD)₄, has been shown to effectively catalyze the C-H functionalization of various BCP substrates with aryldiazoacetates, achieving high yields and enantioselectivities. ibm.com This methodology has proven to be tolerant of a range of substituents on both the BCP core and the diazo compound. chemrxiv.org

In addition to catalyst-controlled enantioselectivity, substrate-controlled methods using chiral auxiliaries have also been explored, although these often require more extensive synthetic sequences. researchgate.netchemrxiv.org

Bridge Functionalization via Skeletal Editing

A novel and elegant strategy for the functionalization of the bridge positions of the BCP core is through skeletal editing. nih.govuq.edu.aunih.govnsf.govnih.govresearchgate.net This approach involves the transformation of a different bicyclic scaffold into a BCP derivative. One of the most successful examples of this is the "scaffold hop" from azabicyclo[2.1.1]hexanes (aza-BCHs) to bridge-functionalized BCPs. nih.govuq.edu.aunih.govnsf.govnih.govresearchgate.net

This process typically involves a nitrogen-deleting skeletal edit. nih.govuq.edu.aunih.govnsf.govnih.govresearchgate.net The synthesis begins with the photochemical [2+2] cycloaddition to form a multifunctionalized aza-BCH framework. nih.govnih.gov This is followed by a deamination step, which results in the contraction of the ring system to afford the desired bridge-functionalized BCP. nih.govnih.gov This modular sequence provides access to a variety of substituted BCPs that are otherwise difficult to synthesize. uq.edu.aunih.govresearchgate.net This strategy demonstrates how skeletal editing can be used to directly convert between different classes of pharmaceutically relevant bicyclic scaffolds, enabling a more efficient exploration of chemical space. nih.govnsf.gov

Reactivity of the Bicyclo[1.1.1]pentane Core under Different Conditions

The high ring strain of the BCP core, estimated to be around 67-68 kcal/mol, is a defining feature of its reactivity. uq.edu.au This strain influences the stability of the molecule and its behavior under various reaction conditions. For instance, studies on the thermal decomposition of iodo-substituted BCPs have shown them to be more impact-sensitive compared to other substituted BCPs, though generally more stable than similarly substituted cubanes. uq.edu.aunih.gov

The reactivity of the BCP core in this compound is exemplified by the utility of the iodo group as a synthetic handle. For instance, 1-azido-3-iodobicyclo[1.1.1]pentane, a related compound, readily undergoes copper(I)-catalyzed "click" reactions with terminal alkynes to form 1,2,3-triazoles. chemrxiv.org This highlights the accessibility of the bridgehead positions for substitution reactions without disrupting the core structure.

Ring Fragmentation Pathways

Despite its surprising stability, the BCP core can undergo fragmentation under certain conditions, particularly those that involve the formation of highly strained or unstable intermediates. nsf.gov Ring fragmentation is a known side reaction in attempts to functionalize the BCP core, especially under conditions that could lead to the formation of a tertiary carbocation at the bridgehead. nsf.gov The putative bicyclo[1.1.1]pentyl-1-cation is highly unstable and prone to rapid rearrangement and fragmentation. nsf.govrsc.org

Photochemical conditions can also induce fragmentation of the BCP core. For example, a photochemical formal [4+2]-cycloaddition of imine-substituted BCPs with alkenes proceeds through a diradical intermediate that is formed via fragmentation of the BCP skeleton. nih.govacs.orgnih.gov Thermal decomposition of bicyclo[1.1.1]pentane has been shown to yield 1,4-pentadiene (B1346968) as the primary product, indicating a pathway involving the cleavage of the strained ring system. ibm.com

Rearrangement Processes

Rearrangements of the BCP core are often associated with the formation of cationic intermediates. The parent bicyclo[1.1.1]pentyl-1-cation, if formed, is not a stable species and spontaneously rearranges to the bicyclo[1.1.0]butyl-1-carbinyl cation. nsf.govrsc.org This rearrangement provides a lower energy pathway by relieving some of the ring strain.

Photochemical reactions can also lead to rearrangements. The aforementioned formal [4+2]-cycloaddition of imine-substituted BCPs involves the initial formation of a diradical through fragmentation, which then undergoes rearrangement and cyclization to form a bicyclo[3.1.1]heptane system. nih.govacs.orgnih.gov This represents a method to expand the BCP core to a larger bicyclic framework. nih.govnih.gov Additionally, 1,2-metalate rearrangements of BCP-boronate complexes have been utilized to synthesize highly substituted BCPs. acs.orgnih.gov

Spectroscopic Characterization Techniques for Elucidating Structure and Reactivity

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex BCPs

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of BCP derivatives. Due to the high degree of symmetry and rigidity of the BCP core, its NMR spectra exhibit characteristic features. Advanced one-dimensional and two-dimensional (2D) NMR techniques are often employed to unambiguously assign the signals of these complex molecules. chemrxiv.org

For 1-Butyl-3-iodobicyclo[1.1.1]pentane, the ¹H NMR spectrum is expected to show distinct signals for the butyl chain protons and the six equivalent methine protons of the BCP cage. These BCP protons typically appear as a singlet in the range of 2.0-3.0 ppm in deuterated chloroform (B151607) (CDCl₃). acs.orgacs.org The protons of the butyl group would present more complex splitting patterns corresponding to the methylene (B1212753) (CH₂) and methyl (CH₃) groups, appearing at their characteristic chemical shifts.

The ¹³C NMR spectrum is particularly informative. It provides distinct signals for the bridgehead carbons and the bridging methylene carbons of the BCP cage. acs.org The bridgehead carbon (C1) attached to the butyl group would appear at one chemical shift, while the other bridgehead carbon (C3) bonded to the iodine atom would be significantly shifted due to the influence of the halogen. The iodine atom's heavy atom effect typically shifts the attached carbon to a very low chemical shift, often below 0 ppm. acs.orgchemrxiv.org The bridging CH₂ carbons of the cage usually resonate around 50-60 ppm. acs.orgchemrxiv.org Computational studies and ab initio calculations can also be used to predict and corroborate experimental NMR data for BCPs.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on data from analogous substituted iodobicyclo[1.1.1]pentanes.

Atom Nucleus Predicted Chemical Shift (δ, ppm) Notes
BCP-CH¹H~2.8 - 2.9Singlet, 6H. acs.org
Butyl-CH₂¹H~0.9 - 1.6Multiplets, 6H
Butyl-CH₃¹H~0.9Triplet, 3H
BCP-C(I)¹³C~ -5.0Bridgehead carbon attached to iodine. acs.org
BCP-C(Butyl)¹³C~25 - 30Bridgehead carbon attached to the butyl group.
BCP-CH₂¹³C~61.0Bridging methylene carbons. acs.org
Butyl-CH₂/CH₃¹³C~14 - 35Carbons of the butyl chain.

Mass Spectrometry for Mechanistic Pathway Confirmation

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. rsc.org Techniques like electrospray ionization (ESI) provide precise mass-to-charge (m/z) ratio measurements, allowing for the unambiguous determination of the molecular formula (C₉H₁₃I). acs.orgchemrxiv.org

Beyond simple characterization, mass spectrometry serves as a powerful tool for confirming reaction mechanisms. The synthesis of this compound can be achieved via the radical addition of 1-iodobutane (B1219991) to [1.1.1]propellane. google.com This reaction proceeds through a radical chain mechanism. nih.gov In-process monitoring using mass spectrometry can identify key intermediates, the final product, and potential byproducts, such as oligomers formed from multiple BCP units. google.comnih.gov The detection of these species provides direct evidence for the proposed mechanistic pathway. For instance, in related BCP syntheses, mass spectrometry has been used to identify minor side products, offering deeper insight into the reaction's course. chemrxiv.org This approach allows for the optimization of reaction conditions to maximize the yield of the desired product while minimizing undesired side reactions.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Parameter Value Technique
Molecular FormulaC₉H₁₃I-
Calculated m/z [M]⁺248.0062HRMS-ESI
Observed m/zWithin 5 ppm of calculated valueHRMS-ESI rsc.org

X-ray Crystallography for Solid-State Structural Analysis and Non-Covalent Interactions

Single-crystal X-ray crystallography provides the most definitive structural information for molecules in the solid state. For BCP derivatives, it confirms the rigid, cage-like geometry and allows for precise measurements of bond lengths and angles. nih.govlboro.ac.uk While a specific crystal structure for this compound is not publicly available, analysis of closely related iodo-BCP derivatives reveals key structural motifs and intermolecular interactions that are expected to be present. nih.govresearchgate.net

Table 3: Representative Crystallographic Data for Iodo-BCP Derivatives Data compiled from studies on analogous iodo-BCP compounds.

Parameter Typical Value Significance
Bridgehead C-C Distance~1.85 - 1.90 ÅCharacteristic of the BCP cage. nih.gov
C-I Bond Length~2.10 - 2.15 ÅStandard carbon-iodine bond length.
I···N Halogen Bond~3.10 ÅStrong directional non-covalent interaction. researchgate.net
I···I Halogen Bond~3.60 - 4.00 ÅType II halogen bond influencing crystal packing. nih.gov
BCP Cage SymmetryOften D₃hReflects the high symmetry of the core structure. nih.gov

Computational and Theoretical Investigations of Bicyclo 1.1.1 Pentanes

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations have been instrumental in elucidating the intricate electronic structure and bonding characteristics of the BCP core. These computational approaches allow for a detailed examination of properties that are not easily accessible through experimental methods alone.

The bicyclo[1.1.1]pentane framework is characterized by significant ring strain, a key factor influencing its reactivity. nih.gov Computational methods have been employed to quantify this strain energy. For the parent bicyclo[1.1.1]pentane, the strain energy is estimated to be in the range of 65-68 kcal/mol. nih.gov This high degree of strain arises from the severe distortion of bond angles from the ideal tetrahedral geometry. nih.gov

Different computational methods have been used to calculate the strain energy of bicyclo[1.1.1]pentane, yielding consistent results.

Computational MethodCalculated Strain Energy (kcal/mol)
W1BD66.9
G-466.8
CBS-APNO67.1
CBS-QB366.0
M062X/6-31+G(2df,p)65.5
This table is populated with data from a study by Byrd et al. mdpi.com

The strained nature of the BCP cage gives rise to unique orbital interactions. The C-C bonds within the cage are good electron donors, while the corresponding antibonding orbitals (σ*C-C) are poor electron acceptors for hyperconjugative interactions. scielo.org.ar This electronic feature is crucial for understanding the transmission of electronic effects across the cage. scielo.org.ar

Computational studies, such as those using Natural Bond Orbital (NBO) analysis, have revealed significant hyperconjugative interactions between the substituent at a bridgehead position and the BCP framework. nih.gov These interactions, along with a relatively high electron density inside the cage, enable the transmission of electronic effects, including polar, electronegativity, and π-transfer effects, from one end of the molecule to the other. nih.govacs.org In molecules of the type Ph-[C(CH₂)₃C]n-X, the deformation of the BCP cage is primarily determined by the electronegativity of the substituent X. nih.govacs.org

The interaction between the orbitals of the substituent and the cage can influence the geometry of the entire molecule. For example, in Ph-C(CH₂)₃C-X systems, the structural variation of the phenyl ring is controlled by the long-range polar effect of X, with contributions from electronegativity and π-transfer effects. nih.govacs.org These short-range effects are transmitted through the BCP framework due to the high electron density within the cage and hyperconjugative interactions. nih.govacs.org

Mechanistic Pathway Elucidation via Computational Modeling

Computational modeling has proven to be an invaluable tool for elucidating the mechanistic pathways of reactions involving BCP derivatives. Density Functional Theory (DFT) calculations, in particular, have been widely used to map out reaction coordinates, identify transition states, and calculate activation barriers.

For instance, in the context of C-H functionalization of BCPs, computational analysis has been used to understand the regioselectivity of the reaction. nsf.gov By calculating the free energy barriers for C-H insertion at the tertiary and secondary sites of the BCP substrate, researchers can predict and rationalize the observed product distribution. nsf.gov These calculations have shown that the tertiary BCP carbocation is stabilized by favorable orbital interactions that delocalize the positive charge over the entire ring system. nsf.gov

In the study of nucleophilic substitution reactions of 1,3-diiodobicyclo[1.1.1]pentane (DIBCP), computational analysis has been crucial in proposing a reaction mechanism. acs.orgnih.gov The calculations suggest the formation of a pyridine-iodine-BCP cation complex that undergoes further attack by a second nucleophile to yield the final product. acs.orgnih.gov This detailed mechanistic insight, provided by computational modeling, helps in optimizing reaction conditions and expanding the scope of the methodology. acs.orgnih.gov

Furthermore, computational studies have been employed to understand the reactivity of [1.1.1]propellane, a key precursor to BCPs. escholarship.org DFT calculations have been used to study the addition of various radicals to [1.1.1]propellane, focusing on the fate of the resulting bicyclo[1.1.1]pentyl radical. escholarship.org These studies have also explored the consequences of removing electrons from the cage, as would occur in cationic activation, providing insights into the facile decomposition of BCP cations. escholarship.orgliverpool.ac.uk

Predictive Modeling for Reactivity and Selectivity

Predictive modeling, based on computational chemistry, is increasingly used to forecast the reactivity and selectivity of reactions involving BCPs. By understanding the electronic and steric factors that govern these reactions, it is possible to design new transformations and predict their outcomes.

For example, computational models have been developed to predict the intrinsic nucleophilicity of bridgehead amines on BCPs. nih.govresearchgate.net These models, which correlate calculated properties with experimental reactivity, have shown that the high nucleophilicity of BCP-amines, coupled with low steric hindrance, contributes to their exceptional reactivity. nih.govresearchgate.net Such predictive models are valuable for designing new synthetic routes and for understanding the properties of BCP-containing molecules in various applications, including medicinal chemistry.

In the context of developing new reagents for bicyclopentylation, computational studies can guide the design of stable and reactive compounds. dntb.gov.ua By modeling the reactivity of different BCP reagents, it is possible to expand the scope of bicyclopentylation beyond what is achievable with traditional methods. dntb.gov.ua

Furthermore, computational methods can be used to predict the regioselectivity challenges in the functionalization of BCP derivatives. For instance, DFT calculations can be used to evaluate the strain energies and non-bonded interactions in halogenated BCPs, thereby predicting the most likely isomers to be formed.

Applications of 1 Butyl 3 Iodobicyclo 1.1.1 Pentane in Advanced Organic Synthesis

As a Versatile Building Block for Complex Molecular Architectures

1-Butyl-3-iodobicyclo[1.1.1]pentane serves as a foundational building block for the synthesis of intricate molecular structures. The compound is synthesized through the radical addition of 1-iodobutane (B1219991) to [1.1.1]propellane. google.com This process installs both the butyl group and the reactive iodide at the bridgehead positions of the BCP core. The presence of the iodide is particularly significant, as the carbon-iodine bond is a versatile functional handle for a wide range of coupling reactions.

Research on analogous 1-iodo-BCP derivatives has demonstrated their utility in creating elaborate structures, such as porphyrin-BCP conjugates, where the BCP unit acts as a rigid linker. tcd.ie The principles from these syntheses are directly applicable to this compound, positioning it as a key starting material for molecules with a defined three-dimensional geometry.

Transformations of the Iodo-BCP Moiety

Reaction TypeReagents/ConditionsResulting Functional GroupSignificance
Sonogashira CouplingTerminal Alkyne, Pd/Cu catalyst, BaseBCP-AlkyneIntroduces linear, rigid extensions. tcd.ieresearchgate.net
Nucleophilic SubstitutionNitrogen Nucleophiles (e.g., Pyridines, Azides)BCP-Pyridinium Salts, BCP-AzidesAccess to charged species and precursors for "click" chemistry. researchgate.netnih.govacs.org
Radical CarbonylationCO, Radical InitiatorBCP-Ester/Amide (after trapping)Installation of carbonyl functionalities.
Metal-Halogen ExchangeOrganolithium or Grignard ReagentsBCP-OrganometallicCreates a nucleophilic BCP species for reaction with electrophiles. acs.org

Enabling Scaffold Diversification and Library Synthesis

The strategic placement of two different groups on the BCP core in this compound makes it an ideal substrate for scaffold diversification and the creation of chemical libraries. In drug discovery and materials science, the ability to rapidly generate a multitude of analogues from a common intermediate is crucial for optimizing properties. Starting with the butyl-BCP-iodide core, chemists can employ a variety of transformations on the iodine-bearing bridgehead to introduce diverse functional groups.

This approach allows for the systematic modification of one part of the molecule while keeping the butyl-BCP core constant. For example, a library of compounds could be synthesized by subjecting this compound to an array of different coupling partners in parallel synthesis formats. This leads to a collection of molecules with varying polarity, hydrogen-bonding capability, and steric profiles, all emanating from a single, rigid three-dimensional scaffold. Such libraries are invaluable for structure-activity relationship (SAR) studies in medicinal chemistry. acs.org

The concept of using functionalized BCPs as building blocks for combinatorial and medicinal chemistry is well-established. enamine.net BCP-derived azides and terminal alkynes, for instance, are suitable substrates for "click" reactions, a powerful tool for library synthesis. researchgate.netenamine.net Given that 1-iodo-BCPs can be converted to these functionalities, this compound is an excellent precursor for generating diverse molecular libraries through modular and high-yielding chemical reactions.

Integration into Modular Synthetic Strategies

Modular synthesis, often exemplified by the principles of "click" chemistry, involves the assembly of complex molecules from pre-functionalized, stable building blocks. This compound is perfectly suited for such strategies. The BCP core itself acts as a pre-formed, rigid module that can be incorporated into larger systems. The C-I bond provides a reliable connection point for linking this module to other molecular components.

For instance, the conversion of the iodide to an azide (B81097) or a terminal alkyne would transform the compound into a "clickable" building block. tcd.ieresearchgate.net These functionalized butyl-BCP derivatives can then be efficiently and selectively joined with other molecules bearing the complementary functional group via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. This modular approach allows for the rapid construction of novel chemical entities with a high degree of structural control. researchgate.netchemrxiv.org

The power of this strategy has been demonstrated in the synthesis of multi-porphyrin arrays and other complex systems where BCPs serve as non-conjugated, rigid linkers. tcd.ie The integration of the 1-butyl-3-substituted BCP unit allows for the precise tuning of spatial arrangements and distances between functional components, which is critical for designing molecular-scale devices, advanced materials, and targeted therapeutics. The modular nature of this approach simplifies the synthesis of otherwise difficult-to-access, highly structured molecules. acs.org

Construction of Rigid Molecular Scaffolds and Linkers

The defining characteristic of the bicyclo[1.1.1]pentane cage is its rigidity. nih.govdigitellinc.com This property makes BCP derivatives, including this compound, exceptional candidates for use as rigid molecular scaffolds and linkers. Unlike flexible alkyl chains or even semi-rigid aromatic rings, the BCP unit holds appended functional groups at a fixed distance and orientation relative to each other. The distance between the two bridgehead carbons is approximately 1.87 Å, providing a well-defined and predictable structural element. nih.gov

In a pioneering concept, this compound and related compounds were proposed as building blocks for a "molecular-size mechanical construction set". google.com In this vision, the BCP unit acts as a rigid beam, and the functional groups at the bridgeheads serve as connectors. By linking these units together, it is possible to assemble novel classes of materials with precisely engineered three-dimensional structures, such as scaffolding-type molecular structures. google.com

This rigidity is highly sought after in materials science for creating porous crystalline solids or metal-organic frameworks (MOFs) and in medicinal chemistry for designing ligands that can bind to biological targets with high specificity by minimizing the entropic penalty upon binding. nih.govresearchgate.net The BCP core serves as a non-conjugated linker, meaning it does not facilitate electronic communication between the groups attached to it, a property that is useful in designing molecular electronics and photophysical systems. tcd.ie The butyl group adds a lipophilic component, which can be used to tune the solubility and self-assembly properties of the resulting macromolecules.

Future Directions and Emerging Challenges in Bicyclo 1.1.1 Pentane Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of BCP derivatives has traditionally relied on the ring-opening of [1.1.1]propellane. nih.govresearchgate.net While effective, this precursor can be challenging to handle and store. nih.govucd.ie Future efforts are directed towards developing more sustainable and practical synthetic routes.

Recent advancements include:

Photochemical Flow Synthesis: A continuous flow process for generating [1.1.1]propellane on demand has been developed, allowing for its direct derivatization into various BCPs, including 1,3-diiodobicyclo[1.1.1]pentane. ucd.ievapourtec.comacs.org This method offers a safer and more scalable approach. vapourtec.comacs.org

Catalyst-Free Radical Addition: Light-enabled radical addition of alkyl iodides to [1.1.1]propellane provides a catalyst- and additive-free method for synthesizing compounds like 1-cyclobutyl-3-iodobicyclo[1.1.1]pentane.

Electrophilic Activation: The electrophilic activation of [1.1.1]propellane with reagents like N-iodosuccinimide (NIS) enables reactions with weak nucleophiles, expanding the scope of accessible BCP derivatives. liverpool.ac.uknih.gov This is particularly useful for synthesizing sulfur-substituted BCPs from heterocyclic thiols that are unreactive under standard radical conditions. liverpool.ac.uknih.gov

Utilizing Stable Precursors: 1,3-diiodobicyclo[1.1.1]pentane (DIBCP), a stable crystalline solid, is being explored as a feedstock for BCP synthesis, avoiding the handling of the less stable [1.1.1]propellane. acs.orglboro.ac.uk Nucleophilic substitution reactions on DIBCP provide a direct route to various BCP salts. acs.org

Exploration of Undiscovered Reactivity Patterns for Iodinated BCPs

Iodinated BCPs, such as 1-butyl-3-iodobicyclo[1.1.1]pentane and its analogs, are versatile intermediates. rsc.orgacs.org The iodine atom serves as a valuable synthetic handle for further functionalization. chemrxiv.org

Future research will likely focus on:

Cross-Coupling Reactions: Iron-catalyzed Kumada cross-coupling of BCP iodides with Grignard reagents has been developed for forming C-C bonds. nih.gov Further exploration of other cross-coupling reactions will expand the accessible chemical space.

"Click" Chemistry: 1-Azido-3-iodobicyclo[1.1.1]pentane is a precursor for various BCP-triazole building blocks through Cu(I)-catalyzed 1,3-dipolar cycloaddition reactions. chemrxiv.orgresearchgate.net This allows for the synthesis of 1,4-disubstituted triazoles and 5-iodo-1,4,5-trisubstituted triazoles. chemrxiv.org

Radical Reactions: The reactivity of [1.1.1]propellane with radicals is well-established. nih.gov The iodine atom in iodinated BCPs can be abstracted to generate a BCP radical, which can then participate in various transformations.

Nucleophilic Substitution: While challenging, direct nucleophilic substitution on the BCP cage is an area of growing interest. Recent studies have shown the successful synthesis of BCP salts through the reaction of 1,3-diiodobicyclo[1.1.1]pentane with various nucleophiles. acs.orgresearchgate.net

Advances in Catalytic Asymmetric Synthesis of Chiral BCP Derivatives

The synthesis of chiral BCPs with adjacent stereocenters is a significant challenge but highly desirable for medicinal chemistry applications. rsc.orgescholarship.orgnih.gov Current methods often require stoichiometric chiral auxiliaries or resolution techniques. nih.govresearchgate.net The development of direct catalytic asymmetric methods is a key future direction.

Promising approaches include:

Multicatalysis Strategies: The combination of photoredox catalysis and organocatalysis has enabled the direct asymmetric addition of aldehydes to [1.1.1]propellane, yielding α-chiral BCPs with high enantioselectivity. escholarship.orgnih.govnih.govfrontiersin.org This method generates a chiral α-iminyl radical cation intermediate that installs the stereocenter during the ring-opening of [1.1.1]propellane. escholarship.orgnih.govnih.gov

Iridium-Catalyzed Allylic Substitution: A direct stereoselective synthesis of α-chiral allylic BCPs has been achieved through the 1,3-difunctionalization of [1.1.1]propellane with Grignard reagents and allyl carbonates using an iridium catalyst. bris.ac.uk

NHC-Catalyzed Allylic Alkylation: An N-heterocyclic carbene (NHC)-catalyzed three-component coupling of [1.1.1]propellane, a Grignard reagent, and an allylic phosphate (B84403) provides access to α-chiral 1,3-difunctionalized BCPs. acs.orgacs.org

C-H Functionalization: Enantioselective C-H functionalization of 1-substituted BCPs using chiral dirhodium catalysts offers a novel strategy to create 1,3-disubstituted BCPs with a proximal stereocenter. nsf.gov

Strategic Integration into Automated Synthesis Platforms

The integration of BCP synthesis into automated platforms is crucial for accelerating drug discovery and materials science research. researchgate.net

Key developments include:

Continuous Flow Synthesis: As mentioned earlier, continuous flow processes for generating [1.1.1]propellane and its subsequent derivatization are well-suited for automation. ucd.ievapourtec.com This allows for the on-demand production of BCP building blocks with improved safety and reproducibility. vapourtec.comresearchgate.net

Automated Derivatization: Flow chemistry setups can be directly coupled with subsequent reaction modules for the derivatization of BCP intermediates. For instance, a continuous photochemical transformation of [1.1.1]propellane into BCPs with mixed ester/acyl chloride moieties has been demonstrated. vapourtec.com

Programmable Functionalization: The development of programmable and sequential functionalization strategies for BCPs, such as those starting from BCP bis-boronates, is essential for creating diverse libraries of compounds for structure-activity relationship (SAR) studies. nih.gov

Design and Synthesis of Heteroatom-Containing BCP Analogues

While much of the focus has been on carbocyclic BCPs, the introduction of heteroatoms into the BCP core or as substituents is an emerging area with significant potential. researchgate.net

Challenges and opportunities include:

Synthesis of Hetero-BCPs: Developing synthetic routes to BCP analogues where one or more carbon atoms of the cage are replaced by a heteroatom remains a significant challenge.

Heteroatom-Substituted BCPs: Methods for introducing a wide variety of heteroatom substituents at the bridgehead positions are being actively pursued. researchgate.net The synthesis of BCP-substituted enamides, enol ethers, and vinyl sulfides has been achieved through the functionalization of ethynylbenziodoxolone (EBX) reagents. researchgate.netresearchgate.net

1,2-Difunctionalized BCPs: The development of platforms for the synthesis of 1,2-difunctionalized BCPs is crucial for creating mimics of ortho- and meta-substituted arenes, a long-sought-after goal in medicinal chemistry. pnas.org

Q & A

Q. Key Variables :

  • Light wavelength (450 nm optimal for radical initiation).
  • Reagent stoichiometry (1:1.2 propellane:difluoroiodane).

Advanced: How to resolve contradictions in synthetic yields for BCP-amine derivatives?

Reduction of 1-azido-3-iodo-BCP to bicyclo[1.1.1]pentan-1-amine often competes with azide decomposition. Optimized conditions include:

  • Catalyst : Pd/C with H₂ at 50 psi.
  • Solvent : EtOAc/MeOH (4:1) to suppress side reactions .

Basic: What are the applications of BCP-triazole hybrids in medicinal chemistry?

Triazole-functionalized BCPs serve as modular scaffolds for:

  • Protease Inhibitors : Triazoles mimic peptide bonds.
  • Anticancer Agents : Porphyrin-BCP conjugates enhance tumor targeting .

Advanced: How to analyze conflicting IR spectral data for BCP derivatives?

Discrepancies in C–I stretching frequencies (e.g., 550 vs. 560 cm⁻¹) may arise from solvent polarity or crystal packing. Use temperature-controlled IR and DFT calculations (B3LYP/6-311+G**) to isolate environmental effects .

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